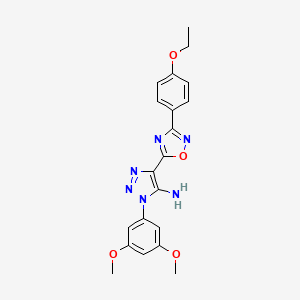

1-(3,5-dimethoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Description

This compound features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole core linked to a 1,2,4-oxadiazole ring. The triazole moiety is substituted at position 1 with a 3,5-dimethoxyphenyl group and at position 4 with a 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl group. Structural characterization of such compounds often employs SHELX software for crystallographic refinement, ensuring accurate determination of bond lengths and angles .

Propriétés

IUPAC Name |

3-(3,5-dimethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O4/c1-4-29-14-7-5-12(6-8-14)19-22-20(30-24-19)17-18(21)26(25-23-17)13-9-15(27-2)11-16(10-13)28-3/h5-11H,4,21H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWWUMCBZWIEQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC(=C4)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(3,5-dimethoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. The synthetic route may include the formation of the triazole ring via a Huisgen cycloaddition reaction, followed by the introduction of the oxadiazole moiety through cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods would likely involve optimization of these reactions for scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

This compound can undergo various chemical reactions, including:

Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially using reagents like lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings, facilitated by reagents such as halogens or nucleophiles.

Cyclization: The formation of the oxadiazole ring itself is a cyclization reaction, typically involving hydrazides and carboxylic acids or their derivatives.

Applications De Recherche Scientifique

1-(3,5-dimethoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has several applications in scientific research:

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly due to its potential biological activities.

Materials Science: The compound’s structural features make it a candidate for use in organic electronics or as a building block for advanced materials.

Biological Studies: Researchers may explore its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Mécanisme D'action

The mechanism of action of 1-(3,5-dimethoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine would depend on its specific biological target. The compound may interact with enzymes, receptors, or other proteins, modulating their activity. The triazole and oxadiazole rings are known to engage in hydrogen bonding and π-π interactions, which could be crucial for its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Electronic and Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,5-dimethoxy and 4-ethoxy substituents enhance electron density on the aromatic rings, improving solubility in polar solvents compared to analogs with nitro (e.g., ) or methyl groups (e.g., ).

- Heterocyclic Core Effects : The 1,2,4-oxadiazole in the target compound is more electron-deficient than benzothiazole () or thiadiazole (), influencing binding interactions in biological systems.

- LogP and Solubility : Alkoxy groups reduce logP (increasing hydrophilicity) compared to methylsulfanyl () or benzylthio () substituents.

Activité Biologique

The compound 1-(3,5-dimethoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines the 1,2,4-oxadiazole and triazole scaffolds. These structural motifs are known for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Structural Features

- Triazole Ring : Known for its role in various pharmacological activities.

- Oxadiazole Moiety : Exhibits significant anticancer properties by targeting specific enzymes involved in cancer cell proliferation.

- Dimethoxy and Ethoxy Substituents : These groups may influence the compound's lipophilicity and biological interactions.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds containing 1,2,4-oxadiazole and triazole derivatives. The mechanisms through which these compounds exert their effects include inhibition of key enzymes such as:

- Thymidylate Synthase

- Histone Deacetylase (HDAC)

- Telomerase

These enzymes are crucial for DNA synthesis and repair, making them attractive targets for cancer therapy.

Case Studies

- Inhibition Studies : A study demonstrated that derivatives of oxadiazoles exhibited significant cytotoxicity against various cancer cell lines (e.g., HePG-2, MCF-7) with IC50 values ranging from 10 nM to 1.51 μM .

- Mechanism of Action : Molecular docking studies indicated that the compound binds effectively to target enzymes, disrupting their function and leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has shown that similar oxadiazole derivatives possess broad-spectrum activity against bacteria and fungi.

| Compound | Activity Type | Target Organism | IC50 Value |

|---|---|---|---|

| 1 | Antibacterial | E. coli | 15 μg/mL |

| 2 | Antifungal | C. albicans | 20 μg/mL |

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity is crucial in drug design. The presence of bulky aryl groups on the oxadiazole ring enhances binding affinity to target proteins.

Key Findings

- Dimethoxy Substituents : Enhance solubility and bioavailability.

- Ethoxy Group : May increase interaction with lipid membranes, improving cellular uptake.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction efficiency be optimized?

Answer:

The compound’s synthesis typically involves multi-step protocols, leveraging cyclocondensation and click chemistry. Key steps include:

- Triazole Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .

- Oxadiazole Synthesis : React amidoxime intermediates with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃) to form the 1,2,4-oxadiazole ring .

- Optimization : Monitor reaction progress via TLC/HPLC. Use microwave-assisted synthesis to enhance yield and reduce time .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing the triazole-oxadiazole framework) .

- NMR/IR Spectroscopy : Confirm substituent positions (e.g., methoxy, ethoxy groups) through characteristic shifts (¹H NMR: δ 3.8–4.2 ppm for aryl-OCH₃/OCH₂CH₃; IR: C-O stretches at 1250–1050 cm⁻¹) .

- Elemental Analysis : Validate purity (>95%) and molecular formula consistency .

Basic: How can researchers determine the compound’s pKa and solubility profile for formulation studies?

Answer:

- Potentiometric Titration : Use tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) to measure pKa .

- Solubility Screening : Employ shake-flask method in buffers (pH 1–7.4) and DMSO. Correlate results with logP calculations (predicted via software like ChemAxon) .

Intermediate: What strategies are effective for screening the compound’s antimicrobial activity?

Answer:

- In Vitro Assays : Conduct minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .

- Controls : Compare with reference drugs (e.g., ciprofloxacin, fluconazole). Validate results with time-kill kinetics .

Advanced: How can density functional theory (DFT) predict the compound’s reactivity and intermolecular interactions?

Answer:

- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to identify electron-rich/depleted regions (e.g., triazole/oxadiazole rings as nucleophilic sites) .

- Electrostatic Potential (ESP) Mapping : Visualize charge distribution to predict hydrogen-bonding motifs (e.g., amine groups as H-bond donors) .

- Thermodynamic Properties : Compute Gibbs free energy (ΔG) and enthalpy (ΔH) to assess stability under varying temperatures .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Answer:

- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., replace 4-ethoxyphenyl with halogenated or nitro-substituted phenyl) to evaluate electronic effects .

- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450) or cellular models .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate structural features with activity .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

- Assay Validation : Ensure consistency in experimental conditions (e.g., cell lines, incubation time). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

- Purity Verification : Re-examine compound purity via HPLC and mass spectrometry to rule out degradation .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between lipophilicity and membrane permeability) .

Intermediate: What protocols ensure the compound’s stability during storage and handling?

Answer:

- Storage Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC .

- Waste Management : Neutralize acidic/basic byproducts before disposal; use certified waste handlers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.